2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Overview
Description
“2-(3,4,5-Trimethoxyphenyl)pyrrolidine” is a compound with the molecular formula C13H19NO31. It has an average mass of 237.295 Da and a monoisotopic mass of 237.136490 Da1.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-(3,4,5-Trimethoxyphenyl)pyrrolidine”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings2. Specific synthesis methods for this compound are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “2-(3,4,5-Trimethoxyphenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle2. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring2.
Chemical Reactions Analysis
While specific chemical reactions involving “2-(3,4,5-Trimethoxyphenyl)pyrrolidine” are not detailed in the literature, pyrrolidine derivatives are known to be versatile in chemical reactions2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4,5-Trimethoxyphenyl)pyrrolidine” include a molecular formula of C13H19NO3, an average mass of 237.295 Da, and a monoisotopic mass of 237.136490 Da1.Scientific Research Applications
Optoelectronic and Nonlinear Optical Properties
The compound 2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine, a derivative of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine, shows promising applications in optoelectronics and nonlinear optical (NLO) properties. Its electronic and optical parameters such as refractive index, reflectivity, dielectric function, and extinction coefficient make it suitable for semiconductor applications. Its isotropic and anisotropic polarizability values, along with its third-order NLO polarizability, indicate its potential as an NLO material (Chaudhry et al., 2019).
Structural Chemistry
In another study, the pyrrolidine ring of a compound structurally related to 2-(3,4,5-Trimethoxyphenyl)pyrrolidine, connected to an estrone group, exhibits interesting structural properties. This includes a twist conformation of the pyrrolidine ring and envelope conformation of another five-membered ring, contributing to understanding the structural chemistry of such compounds (Kamala et al., 2008).
Synthetic Applications
The synthesis of 3-(3,4,5-Trimethoxyphenyl)-pyrrolidine, a mescaline analogue, demonstrates its utility in synthetic chemistry. This synthesis involved a Heck arylation and a sequence of reactions to convert the hemiaminal adduct to the mescaline analogue, indicating its applicability in synthetic routes for complex molecules (Barreto et al., 2007).
Catalysis and Stereochemistry
A study on diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, structurally related to 2-(3,4,5-Trimethoxyphenyl)pyrrolidine, highlights its role in catalysis and stereochemistry. This research is significant for asymmetric transformations and NMR analysis, demonstrating its application in advanced chemical synthesis (Nagel & Nedden, 1997).
Safety And Hazards
Specific safety and hazard information for “2-(3,4,5-Trimethoxyphenyl)pyrrolidine” is not readily available in the literature. However, general safety measures for handling similar compounds include avoiding ingestion and inhalation, avoiding dust formation, not getting the compound in eyes, on skin, or on clothing, and keeping containers tightly closed in a dry, cool, and well-ventilated place4.
Future Directions
Pyrrolidine derivatives, including “2-(3,4,5-Trimethoxyphenyl)pyrrolidine”, continue to be of interest in drug discovery due to their versatile scaffold and wide range of biological activities2. Future research may focus on the design of new pyrrolidine compounds with different biological profiles2.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8,10,14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDDZYNMMJOGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378081 | |
Record name | 2-(3,4,5-trimethoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)pyrrolidine | |
CAS RN |
383127-12-6 | |
Record name | 2-(3,4,5-Trimethoxyphenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383127-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4,5-trimethoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.